2-methylphenyl 3-fluorobenzoate
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Overview
Description
2-methylphenyl 3-fluorobenzoate: is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.2343 g/mol This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a fluorine atom, and the esterification occurs with 2-methylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylphenyl 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 2-methylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the ester group can be converted into a carboxylic acid group.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 3-Fluorobenzoic acid
Reduction: 3-Fluorobenzyl alcohol
Substitution: Various substituted fluorobenzoic acid derivatives
Scientific Research Applications
Chemistry: 2-methylphenyl 3-fluorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a probe to study enzyme-substrate interactions and to investigate the metabolic pathways of fluorinated compounds .
Industry: In the petrochemical industry, fluorinated benzoic acids, including this compound, are used as tracers to monitor fluid flow and to study the behavior of reservoirs .
Mechanism of Action
The mechanism of action of 2-methylphenyl 3-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the aromatic ring enhances the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ester group can undergo hydrolysis to release the active 3-fluorobenzoic acid, which can then participate in various biochemical pathways .
Comparison with Similar Compounds
3-Fluorobenzoic acid: The parent compound, which lacks the ester group.
2-Fluorobenzoic acid: An isomer with the fluorine atom in the ortho position.
4-Fluorobenzoic acid: An isomer with the fluorine atom in the para position.
Uniqueness: 2-methylphenyl 3-fluorobenzoate is unique due to the presence of both the fluorine atom and the ester group, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C14H11FO2 |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
(2-methylphenyl) 3-fluorobenzoate |
InChI |
InChI=1S/C14H11FO2/c1-10-5-2-3-8-13(10)17-14(16)11-6-4-7-12(15)9-11/h2-9H,1H3 |
InChI Key |
SAXHXTXFTOJQBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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